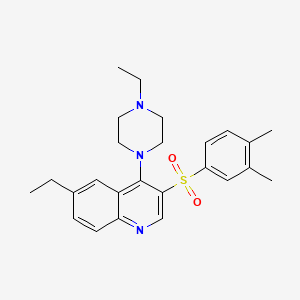
3-chloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-methylbenzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.
Applications De Recherche Scientifique
Synthesis and Biological Activities
A notable area of research involving benzenesulfonamide derivatives encompasses their synthesis and evaluation for biological activities. For instance, novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides were synthesized and screened for their anti-HIV and antifungal activities (Zareef et al., 2007). This study highlights the potential of benzenesulfonamide derivatives in developing new therapeutic agents targeting infectious diseases.
Anticancer and Enzyme Inhibition
Another significant application of benzenesulfonamide derivatives lies in their anticancer properties and enzyme inhibition capabilities. Research has shown that certain derivatives exhibit inhibitory activity towards human carbonic anhydrase isozymes, which are relevant targets in cancer therapy. For example, novel 2-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)-1-(1,3,5-triazin-2-ylamino)guanidine derivatives were synthesized and evaluated for their inhibitory activity against human carbonic anhydrase isozymes and anticancer activity against various human tumor cell lines (Żołnowska et al., 2018). The compounds showed differentiated activity based on their structure, indicating the importance of structural optimization in designing effective anticancer agents.
Structural and Gene Expression Studies
The structural analysis and gene expression studies of antitumor sulfonamides, including derivatives similar to the compound , have also been a focus. Such studies provide insights into the molecular mechanisms underlying the antitumor effects of these compounds. For example, compounds from sulfonamide-focused libraries were evaluated in cell-based antitumor screens, leading to the identification of potent cell cycle inhibitors that progressed to clinical trials (Owa et al., 2002). These findings underscore the potential of sulfonamide derivatives in cancer treatment and the importance of understanding their impact at the molecular level.
Environmental Applications
Research on benzenesulfonamide derivatives extends beyond medical applications to include environmental studies. For instance, the transport characteristics of chlorsulfuron, a sulfonylurea herbicide derivative of benzenesulfonamide, through soil columns were investigated to predict its mobility in agricultural soils (Veeh et al., 1994). This research is crucial for understanding the environmental impact of such compounds and developing strategies to mitigate their potential adverse effects.
Propriétés
IUPAC Name |
3-chloro-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO3S2/c1-10-11(14)5-4-6-12(10)20(17,18)15-9-13(2,16)7-8-19-3/h4-6,15-16H,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGPZHKJMXQSJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C)(CCSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Pyridin-2-ylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B2682697.png)
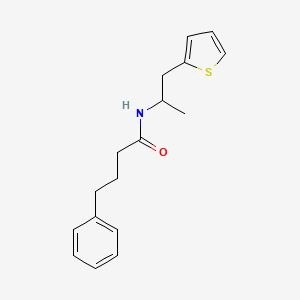
![4-methoxy-N-(2-(6-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2682699.png)
![5-benzyl-hexahydro-1H-furo[3,4-c]pyrrol-1-one](/img/structure/B2682700.png)
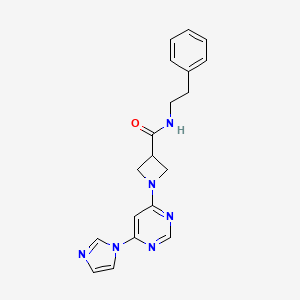

![N-(2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2682705.png)
![3-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2682708.png)
![N-(benzo[d]thiazol-6-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2682710.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one](/img/structure/B2682713.png)
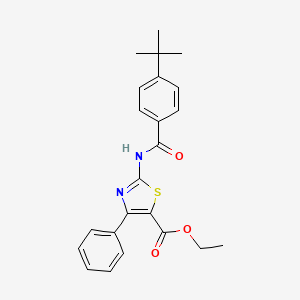
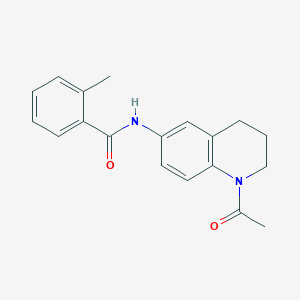
![N-([2,2'-bifuran]-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2682719.png)
